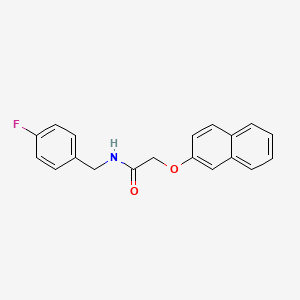
1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine, also known as Prazosin, is a medication used to treat high blood pressure and anxiety disorders. It belongs to the class of drugs known as alpha-blockers, which work by relaxing the blood vessels and allowing blood to flow more easily through them. In recent years, there has been significant scientific research on the synthesis, mechanism of action, and biochemical and physiological effects of Prazosin.
作用机制
1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine works by blocking the action of alpha-adrenergic receptors, which are found in the smooth muscles of blood vessels. By blocking these receptors, 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine causes the muscles to relax, which leads to a decrease in blood pressure. In addition to its effects on blood pressure, 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine also has anxiolytic properties, which may be related to its ability to block the action of adrenaline in the brain.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects on the body. In addition to its effects on blood pressure and anxiety, 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to reduce inflammation and oxidative stress, which may have implications for the treatment of a variety of medical conditions, including cardiovascular disease and cancer.
实验室实验的优点和局限性
One of the advantages of 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine as a research tool is its specificity for alpha-adrenergic receptors. This allows researchers to selectively target these receptors and study their effects on various physiological processes. However, one limitation of 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels in the body.
未来方向
There are many potential future applications for 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine in both clinical and research settings. One area of research that shows promise is the use of 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine in combination with other drugs for the treatment of cancer. Studies have shown that 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine can enhance the effectiveness of chemotherapy drugs by increasing their uptake into cancer cells. Other potential future directions for research on 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine include its use in the treatment of other anxiety disorders, such as social anxiety disorder and generalized anxiety disorder, and its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine is a compound that has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Its specificity for alpha-adrenergic receptors and its ability to reduce inflammation and oxidative stress make it a promising research tool for studying the physiological effects of these receptors. With ongoing research, it is likely that new applications for 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine will continue to be discovered in the future.
合成方法
1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl chloride with 4-pyridinylmethylamine to form the intermediate 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine. This intermediate is then treated with hydrochloric acid to yield the final product, 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine.
科学研究应用
1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications in a variety of medical conditions. One of the most promising areas of research is its use in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 1-(4-bromobenzyl)-4-(4-pyridinylmethyl)piperazine can reduce the symptoms of PTSD, such as nightmares and flashbacks, by blocking the action of adrenaline in the brain.
属性
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-17-3-1-15(2-4-17)13-20-9-11-21(12-10-20)14-16-5-7-19-8-6-16/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORRAMDPAOUVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-4-(pyridin-4-ylmethyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

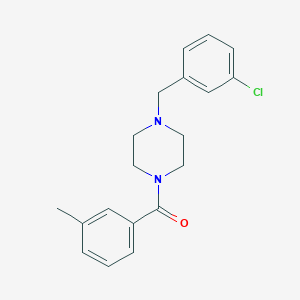
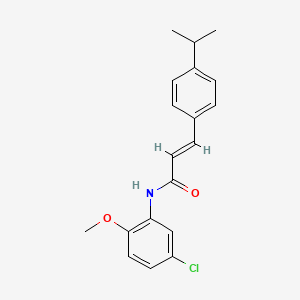
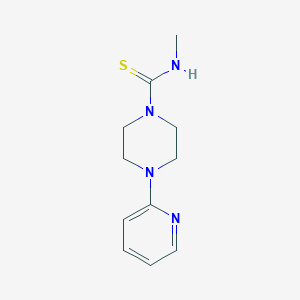


![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)

![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
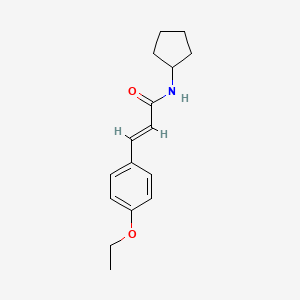
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
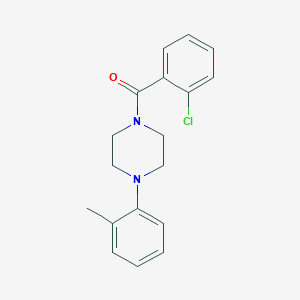
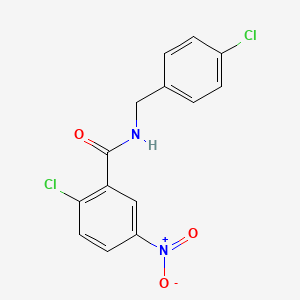
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)
